

# Spectroscopic Profile of 2-Methylene-1,3propanediol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylene-1,3-propanediol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methylene-1,3-propanediol**, a valuable building block in organic synthesis. Due to the limited availability of publicly accessible, detailed quantitative spectral data, this document focuses on the interpretation of expected spectral features and provides generalized experimental protocols. The information herein is intended to guide researchers in the analysis and characterization of this compound.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For **2-Methylene-1,3-propanediol** (C<sub>4</sub>H<sub>8</sub>O<sub>2</sub>), both <sup>1</sup>H and <sup>13</sup>C NMR provide key insights into its unique olefinic and diol functionalities.

#### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **2-Methylene-1,3-propanediol** is expected to show three distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **2-Methylene-1,3-propanediol** 



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.1	Singlet	2H	=CH <sub>2</sub> (vinylic protons)
~4.2	Singlet	4H	-CH <sub>2</sub> -OH (methylene protons adjacent to hydroxyl groups)
~2.5 (broad)	Singlet	2H	-OH (hydroxyl protons)

Note: The chemical shift of the hydroxyl protons can vary depending on the solvent, concentration, and temperature. The solvent is commonly CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.[1]

### <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum is anticipated to display three signals, corresponding to the three unique carbon environments.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **2-Methylene-1,3-propanediol** 

Chemical Shift (δ) ppm	Assignment
~150	C=CH <sub>2</sub> (quaternary vinylic carbon)
~110	=CH <sub>2</sub> (primary vinylic carbon)
~65	-CH2-OH (methylene carbons)

# Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Methylene-1,3-propanediol** will be characterized by absorptions corresponding to the hydroxyl and alkene groups.

Table 3: Key IR Absorption Bands for **2-Methylene-1,3-propanediol** 



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600-3200 (broad)	Strong	O-H stretch (hydroxyl groups)
3100-3000	Medium	=C-H stretch (vinylic C-H)
2950-2850	Medium	C-H stretch (aliphatic C-H)
~1650	Medium	C=C stretch (alkene)
~1050	Strong	C-O stretch (primary alcohol)

# **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Methylene-1,3-propanediol** (Molecular Weight: 88.11 g/mol ), the mass spectrum would be expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for 2-Methylene-1,3-propanediol

m/z	Possible Fragment
88	[M]+ (Molecular Ion)
87	[M-H]+
70	[M-H <sub>2</sub> O] <sup>+</sup>
57	[M-CH <sub>2</sub> OH] <sup>+</sup>
31	[CH₂OH]+

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

#### **NMR Spectroscopy**



- Sample Preparation: Dissolve 5-25 mg of **2-Methylene-1,3-propanediol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).
- ¹H NMR Acquisition:
  - Obtain a single-pulse <sup>1</sup>H spectrum.
  - Typical spectral width: 0-12 ppm.
  - Number of scans: 8-16.
  - Relaxation delay: 1-5 seconds.
- 13C NMR Acquisition:
  - Obtain a proton-decoupled <sup>13</sup>C spectrum.
  - Typical spectral width: 0-220 ppm.
  - Number of scans: 128 or more, depending on the sample concentration.
  - Relaxation delay: 2-5 seconds.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

#### FT-IR Spectroscopy

- Sample Preparation (Neat Liquid): Place a drop of neat 2-Methylene-1,3-propanediol between two KBr or NaCl plates to form a thin film.
- Instrumentation: Use a standard Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition:



- Record a background spectrum of the clean salt plates.
- Mount the sample in the spectrometer's sample compartment.
- Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm<sup>-1</sup>.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

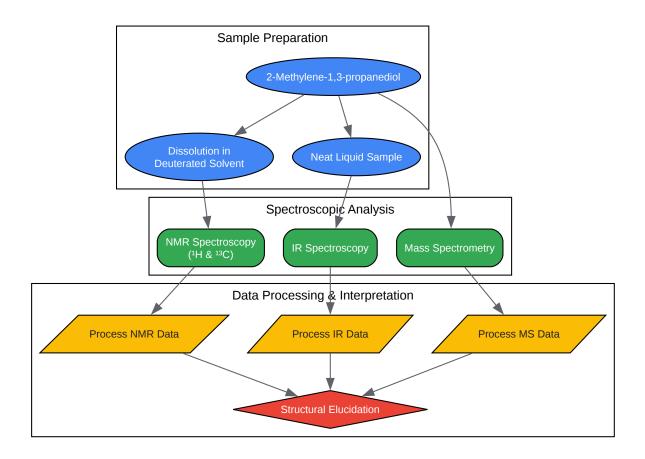
### **Mass Spectrometry (Electron Ionization)**

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
- Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

# **Logical Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methylene-1,3-propanediol**.





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Caption: General workflow for spectroscopic analysis.

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#### References

• 1. spectrabase.com [spectrabase.com]







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